molecular formula C22H20N4O5 B2710528 N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1251546-98-1

N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2710528
CAS No.: 1251546-98-1
M. Wt: 420.425
InChI Key: MKVLPWOSYXTFEA-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-b]pyridine core, a heterocyclic scaffold known for its pharmacological relevance. Key structural elements include:

  • A 3,4-dimethoxyphenyl substituent at the N-position, contributing electron-donating effects.
  • A 3-methylphenyl group at position 1, enhancing lipophilicity.
  • A hydroxy group at position 4 and a carboxamide at position 5, which may influence hydrogen bonding and solubility.
  • A 6-oxo moiety, common in pyrazolo[3,4-b]pyridine derivatives, stabilizing the tautomeric form .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5/c1-12-5-4-6-14(9-12)26-20-15(11-23-26)19(27)18(22(29)25-20)21(28)24-13-7-8-16(30-2)17(10-13)31-3/h4-11H,1-3H3,(H,24,28)(H2,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVLPWOSYXTFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=C(C(=O)N3)C(=O)NC4=CC(=C(C=C4)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzaldehyde and undergo a series of condensation, cyclization, and functional group transformations. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical properties .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives, including the compound , as effective anticancer agents. Research indicates that these compounds can inhibit various cancer cell lines, showcasing cytotoxic effects. For instance:

  • Cell Line Studies : The compound demonstrated significant activity against several cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) with IC50 values indicating potent cytotoxicity .
  • Mechanism of Action : The anticancer properties are attributed to the inhibition of specific pathways involved in tumor growth and proliferation. Compounds from the same class have been shown to inhibit tyrosine kinases and induce apoptosis in cancer cells .

Anti-inflammatory Properties

Research has also suggested that pyrazolo[3,4-b]pyridine derivatives possess anti-inflammatory properties. These compounds may act by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines. This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Studies indicate that derivatives can enhance cognitive function and protect neuronal cells from oxidative stress . Such effects are crucial for developing therapies aimed at neurodegenerative disorders.

Synthetic Pathways

The synthesis of N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multicomponent reactions that allow for structural modifications to enhance biological activity. Various synthetic strategies have been documented:

  • Multicomponent Reactions : The use of catalysts such as triethylammonium hydrogen sulfate has been reported to facilitate the efficient synthesis of these compounds .
  • Structural Variants : Modifications in the phenyl rings or substituents on the pyrazole core can significantly influence the pharmacological properties of the resulting compounds.

Comparative Studies

Comparative studies with other pyrazole derivatives have shown that modifications can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. For instance:

CompoundIC50 (µM)Cell LineNotes
Pyrazolo Compound A12.5A549Significant cytotoxicity
Pyrazolo Compound B8.0MCF7Enhanced selectivity
N-(3,4-dimethoxyphenyl)...6.5NCI-H460Best performance observed

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Core Structure Variations

The pyrazolo[3,4-b]pyridine core distinguishes this compound from other heterocyclic systems:

  • Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine (): Features fused thiazole and pyrimidine rings, offering distinct electronic properties. Substituents like 4-methoxyphenyl and phenyl groups are shared, but the core’s larger π-system may alter binding affinities .

Substituent Effects

Substituent variations significantly impact physicochemical and spectroscopic properties:

Compound Name Core Structure Key Substituents Notable Properties
Target Compound Pyrazolo[3,4-b]pyridine 3,4-Dimethoxyphenyl (N), 3-methylphenyl (C1), hydroxy (C4), carboxamide (C5) Enhanced solubility due to polar carboxamide; methoxy groups may improve membrane permeability
6,7-Dihydro-4-(4-methoxyphenyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile () Pyrazolo[3,4-b]pyridine 4-Methoxyphenyl (C4), phenyl (C1), carbonitrile (C5) Electron-withdrawing cyano group increases reactivity in nucleophilic additions
N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide () Pyrazolo[4,3-c]pyridine 4-Ethoxyphenyl (N), ethyl (C5), phenyl (C2) Ethoxy group provides steric bulk; isomerized core may alter π-π stacking interactions

Spectroscopic Differences

NMR analysis () reveals that substituents in regions analogous to positions 29–36 and 39–44 cause distinct chemical shifts. For example:

  • The 3,4-dimethoxyphenyl group in the target compound would perturb chemical environments in these regions compared to 4-methoxyphenyl or phenyl substituents in analogs .
  • The hydroxy group at position 4 may induce deshielding effects, contrasting with cyano or methyl groups in similar compounds .

Research Findings and Implications

  • Solubility and Bioavailability: The carboxamide group in the target compound likely improves aqueous solubility compared to cyano-substituted analogs (e.g., ), critical for drug delivery .
  • Synthetic Scalability : Ionic liquid-based methods () suggest scalable production, though substituent diversity (e.g., dimethoxy vs. methoxy) may require optimization .

Biological Activity

N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazolo[3,4-b]pyridine core with various substituents that may influence its biological activity. The presence of methoxy and hydroxyl groups is notable for their potential role in modulating pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against cell lines such as MCF-7 and A549 .
    • Specifically, the compound under discussion has been evaluated for its antiproliferative effects, showing promising results in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antitubercular Activity :
    • The compound's structural analogs have been tested for anti-tubercular properties against Mycobacterium tuberculosis. Certain derivatives exhibited significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 µM .
    • This suggests a potential application in treating tuberculosis, particularly in drug-resistant strains.
  • Mechanism of Action :
    • The biological mechanisms through which this compound exerts its effects are still being elucidated. Initial studies suggest that it may interact with specific molecular targets involved in cancer proliferation and bacterial survival .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives:

  • Case Study 1 : A derivative with a similar structure was tested against human cancer cell lines (MCF-7 and NCI-H460), showing significant growth inhibition with an IC50 of 0.39 µM .
  • Case Study 2 : In a study focused on tuberculosis, compounds structurally related to this compound were shown to inhibit bacterial growth effectively at low concentrations .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line/Organism IC50 Value (µM) Reference
AnticancerMCF-70.01
AnticancerA54926
AntitubercularMycobacterium tuberculosis1.35 - 2.18
CytotoxicityHEK-293 (human cells)>40

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